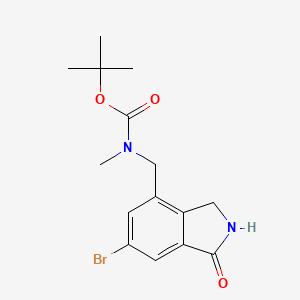

tert-Butyl ((6-bromo-1-oxoisoindolin-4-yl)methyl)(methyl)carbamate

Descripción

tert-Butyl ((6-bromo-1-oxoisoindolin-4-yl)methyl)(methyl)carbamate is a brominated isoindolinone derivative featuring a tert-butyl carbamate group. This compound belongs to a class of carbamate-protected amines widely used in medicinal chemistry and organic synthesis. The tert-butyl carbamate group serves as a protective moiety for amines, enabling selective deprotection during multi-step syntheses.

Propiedades

Fórmula molecular |

C15H19BrN2O3 |

|---|---|

Peso molecular |

355.23 g/mol |

Nombre IUPAC |

tert-butyl N-[(6-bromo-1-oxo-2,3-dihydroisoindol-4-yl)methyl]-N-methylcarbamate |

InChI |

InChI=1S/C15H19BrN2O3/c1-15(2,3)21-14(20)18(4)8-9-5-10(16)6-11-12(9)7-17-13(11)19/h5-6H,7-8H2,1-4H3,(H,17,19) |

Clave InChI |

NGVJKQXQGQELFB-UHFFFAOYSA-N |

SMILES canónico |

CC(C)(C)OC(=O)N(C)CC1=C2CNC(=O)C2=CC(=C1)Br |

Origen del producto |

United States |

Métodos De Preparación

The synthesis of tert-Butyl ((6-bromo-1-oxoisoindolin-4-yl)methyl)(methyl)carbamate typically involves multiple stepsThe reaction conditions often require the use of specific reagents and catalysts to ensure the desired product is obtained with high purity and yield .

Análisis De Reacciones Químicas

tert-Butyl ((6-bromo-1-oxoisoindolin-4-yl)methyl)(methyl)carbamate undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents like lithium aluminum hydride can be used to reduce the compound.

Substitution: The bromine atom in the compound can be substituted with other groups using nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used.

Aplicaciones Científicas De Investigación

tert-Butyl ((6-bromo-1-oxoisoindolin-4-yl)methyl)(methyl)carbamate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

Industry: The compound can be used in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of tert-Butyl ((6-bromo-1-oxoisoindolin-4-yl)methyl)(methyl)carbamate involves its interaction with specific molecular targets. The brominated isoindolinone core can interact with enzymes and proteins, potentially inhibiting their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .

Comparación Con Compuestos Similares

Key Compounds for Comparison

tert-Butyl (S,Z)-(4-(4-bromothiophen-2-yl)-1,4-dimethyl-6-oxotetrahydropyrimidin-2(1H)-ylidene)carbamate (X13) CAS: 917471-29-5 Molecular Formula: C₁₅H₂₀BrN₃O₃S Molecular Weight: 402.31 g/mol Features: Bromothiophene substituent, tetrahydropyrimidinone core, and tert-butyl carbamate group. Applications: Part of Merck’s Aryl Halide Chemistry Informer Library, used to evaluate synthetic methodologies .

tert-Butyl (6-amino-7-iodo-1-methyl-1H-imidazo[4,5-c]pyridin-4-yl)(methyl)carbamate CAS: 914942-88-4 Molecular Formula: C₁₃H₁₈IN₅O₂ Molecular Weight: 403.22 g/mol Features: Iodo-substituted imidazopyridine core with tert-butyl carbamate. Applications: Commercial availability (American Elements) suggests use in drug discovery .

tert-Butyl N-[(1S,3S)-3-hydroxycyclopentyl]carbamate (PBY1403190) CAS: 154737-89-0 Molecular Formula: C₁₀H₁₉NO₃ Molecular Weight: 201.26 g/mol Features: Hydroxycyclopentyl group with carbamate protection. Applications: Intermediate in chiral synthesis .

Comparative Analysis

Structural Features and Reactivity

*Estimated based on structural analogs.

- Halogen Reactivity: The bromo group in the target compound and X13 facilitates cross-coupling reactions (e.g., Suzuki). The iodo substituent in the imidazopyridine derivative offers superior leaving-group ability in nucleophilic substitutions but lower stability compared to bromine .

Carbamate Stability :

Physicochemical Properties

- Stability : Bromine’s moderate electronegativity ensures greater stability than iodo analogs, which are prone to light-induced degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.